1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol
Description
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol (CAS: 23037-39-0) is a tertiary alcohol with a molecular formula of C₁₁H₁₆O₂ and a molar mass of 180.24 g/mol. Its structure features a 3-methoxyphenyl group attached to a 2,2-dimethylpropanol backbone, which confers unique steric and electronic properties.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)11(13)9-6-5-7-10(8-9)14-4/h5-8,11,13H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXBWSDLBPOHFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with isobutylmagnesium bromide, followed by reduction with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes or other scalable synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Methoxybenzaldehyde, 3-Methoxybenzoic acid.
Reduction: 1-(3-Methoxyphenyl)-2,2-dimethylpropane.
Substitution: 3-Bromo-1-(3-methoxyphenyl)-2,2-dimethylpropan-1-ol.
Scientific Research Applications
Organic Synthesis
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol serves as an important building block in organic synthesis. It is utilized in the formation of more complex organic molecules through various reactions:
- Formation of Aryl Derivatives : The compound can react with acyl chlorides to form amides, facilitating the synthesis of pharmaceutical intermediates.
- Racemization Studies : It is involved in studies focusing on the racemization of secondary and tertiary alcohols, aiding in understanding stereochemical properties .
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications due to its structural similarities with pharmacologically active compounds. Key areas include:
- Psychoactive Properties : Due to its classification within phenethylamines, it may exhibit psychoactive effects that are relevant for therapeutic uses.
- Drug Development : Research indicates that derivatives of this compound could be developed into novel therapeutic agents targeting specific biological pathways.
Case Study 1: Synthesis and Characterization
A study conducted by Orfanopoulos et al. demonstrated the successful oxidation of related compounds to yield high-purity alcohols. The synthesized alcohols were characterized using NMR spectroscopy to confirm their structures and yields were typically above 80% .
| Compound | Yield (%) | NMR Characteristics |
|---|---|---|
| This compound | 82% | δ: 7.36–7.29 (ArH), 4.68 (OCH), 1.85–1.66 (CH₂) |
Research has indicated that compounds similar to this compound have shown promising results in enzyme interaction studies. These studies focus on how such compounds modulate biological targets, potentially leading to new drug discoveries.
Mechanism of Action
The mechanism by which 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in metabolic processes, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
3-(Diethylamino)-2,2-dimethylpropan-1-ol
- Molecular Formula: C₉H₂₁NO
- Molar Mass : 159.27 g/mol
- Physical Properties :
- Boiling Point: 226.6°C
- Density: 0.875 g/cm³
- Flash Point: 73.9°C
- Key Differences: The diethylamino group replaces the methoxyphenyl substituent, reducing molar mass and altering polarity. Higher volatility (lower density) compared to the target compound.
1-(3-Chloro-5-methoxyphenyl)-2-methylpropan-1-ol
- Molecular Formula : C₁₁H₁₅ClO₂
- Molar Mass : 214.69 g/mol
- Key Differences :
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
- Molecular Formula : C₁₈H₂₂O₆
- Molar Mass : 342.36 g/mol
- Key Differences: Additional methoxy groups and diol functionality enhance hydrogen-bonding capacity, improving water solubility.
Tramadol Hydrochloride Intermediate
- Related Structure: (±)cis-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride
- Key Differences: Incorporation of a cyclohexanol ring and dimethylamino group modifies pharmacological activity (e.g., opioid receptor binding). Highlights the importance of the 3-methoxyphenyl group in bioactive molecules .
Physicochemical and Functional Comparisons
| Property | 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol | 3-(Diethylamino)-2,2-dimethylpropan-1-ol | 1-(3-Chloro-5-methoxyphenyl)-2-methylpropan-1-ol |
|---|---|---|---|
| Molar Mass (g/mol) | 180.24 | 159.27 | 214.69 |
| Boiling Point (°C) | Not reported | 226.6 | Not reported |
| Key Functional Group | Methoxyphenyl | Diethylamino | Chloro-methoxyphenyl |
| Applications | Research chemical | Industrial intermediate | Antimicrobial research (inferred) |
Biological Activity
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
The presence of the methoxy group (-OCH₃) significantly influences its interactions with biological targets, enhancing its solubility and reactivity in biological environments .
Biological Activities
This compound exhibits several notable biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells. This property is crucial for preventing cellular damage and has implications for aging and chronic diseases.
- Anti-inflammatory Effects : Studies indicate that this compound may inhibit pro-inflammatory cytokines, thus providing a basis for its use in inflammatory disorders .
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines. The IC₅₀ values for different cell lines have been reported, indicating its potential as an anticancer agent .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
- Modulation of Cell Signaling Pathways : It has been observed to affect pathways such as NF-kB and MAPK, which are critical in regulating immune responses and cell proliferation .
Case Studies
Several studies have explored the biological activity of this compound:
- Antioxidant Study :
- Cancer Cell Line Study :
- Inflammation Model :
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol to achieve high yield and purity?
- Methodology :
- Grignard Reaction : React 3-methoxyacetophenone with isopropyl magnesium bromide (Grignard reagent) in anhydrous tetrahydrofuran (THF), followed by acid quenching to yield the tertiary alcohol. Optimize stoichiometry and reaction temperature (40–60°C) to minimize side products like ketone reduction byproducts .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers structurally characterize this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the methoxyphenyl group (¹H NMR: δ 7.2–6.8 ppm aromatic protons; δ 3.8 ppm for OCH₃) and the tertiary alcohol (¹³C NMR: δ 70–75 ppm for C-OH). Compare with reference data from PubChem or Molfinder .
- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ at m/z 192.1150 (exact mass) .
- FT-IR : Identify hydroxyl (O-H stretch, ~3350 cm⁻¹) and methoxy (C-O stretch, ~1250 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can discrepancies in reported logP values (e.g., 3.17 vs. 3.04) for this compound be resolved?
- Root Cause Analysis :
- Experimental vs. Computational Methods : Experimental logP (shake-flask) may differ from computational predictions (e.g., XLogP3) due to solvent choice or ionization effects. Validate using reversed-phase HPLC retention times calibrated against standards .
- pH-Dependent Partitioning : Measure logD at physiological pH (7.4) to account for ionization. For example, Molfinder reports logD = 3.17 at pH 7.4, aligning with its moderate hydrophobicity .
Q. What strategies are effective in studying the metabolic stability of this compound in hepatic microsomal assays?
- Protocol Design :
- Incubation Conditions : Use pooled human liver microsomes (0.5 mg/mL protein) with NADPH cofactor at 37°C. Terminate reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile .
- Metabolite Identification : Employ LC-MS/MS (Q-TOF) in positive ion mode to detect hydroxylated or demethylated metabolites. Compare fragmentation patterns with synthetic standards .
Q. How can researchers address contradictory biological activity data in cell-based assays?
- Troubleshooting Framework :
- Solubility Optimization : Pre-dissolve the compound in DMSO (<0.1% final concentration) and confirm solubility in assay buffers via dynamic light scattering (DLS) to avoid false negatives .
- Dose-Response Validation : Perform multi-point dose-response curves (e.g., 1 nM–100 µM) to rule out off-target effects. Use tramadol derivatives (e.g., cyclohexanol analogs) as positive controls for analgesic activity studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
